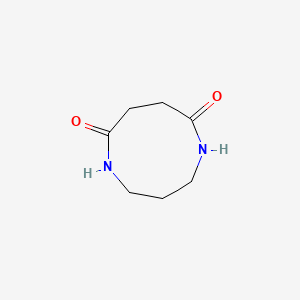![molecular formula C13H10N2O3S B14608634 Benzamide, N-[(4-nitrophenyl)thio]- CAS No. 60199-37-3](/img/structure/B14608634.png)
Benzamide, N-[(4-nitrophenyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-[(4-nitrophenyl)thio]- is an organic compound with the molecular formula C19H14N2O3S It is a derivative of benzamide, where the amide group is substituted with a 4-nitrophenylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[(4-nitrophenyl)thio]- typically involves the reaction of benzamide with 4-nitrophenylthiol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include benzoyl chloride, 4-nitrophenylthiol, and a base such as triethylamine. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for Benzamide, N-[(4-nitrophenyl)thio]- are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-grade equipment to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-[(4-nitrophenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is typically a nitro-substituted benzamide.
Reduction: The major product is an amino-substituted benzamide.
Substitution: The major products depend on the nucleophile used, resulting in various substituted benzamides.
Applications De Recherche Scientifique
Benzamide, N-[(4-nitrophenyl)thio]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Benzamide, N-[(4-nitrophenyl)thio]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The thio group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activities. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-nitrophenyl)benzamide
- 4-tert-butyl-N-(4-nitrophenyl)benzamide
- 4-methoxy-N-(4-nitrophenyl)benzamide
Uniqueness
Benzamide, N-[(4-nitrophenyl)thio]- is unique due to the presence of both a nitro group and a thio group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other benzamide derivatives, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
60199-37-3 |
|---|---|
Formule moléculaire |
C13H10N2O3S |
Poids moléculaire |
274.30 g/mol |
Nom IUPAC |
N-(4-nitrophenyl)sulfanylbenzamide |
InChI |
InChI=1S/C13H10N2O3S/c16-13(10-4-2-1-3-5-10)14-19-12-8-6-11(7-9-12)15(17)18/h1-9H,(H,14,16) |
Clé InChI |
ASCNTIAJJRMXMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NSC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid](/img/structure/B14608551.png)
![Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]-](/img/structure/B14608554.png)

![2,2'-({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14608572.png)
![4-Methylbenzenesulfonic acid;4-methylbicyclo[3.2.1]octan-1-ol](/img/structure/B14608576.png)
![4-{[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzene-1-sulfonamide](/img/structure/B14608584.png)

![6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14608605.png)
![1,4-Dioxaspiro[4.8]trideca-6,7-diene](/img/structure/B14608612.png)
![Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl-](/img/structure/B14608613.png)
![7-Ethoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14608620.png)



